molecular formula C17H18N4OS B7764292 5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol

5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol

Cat. No.: B7764292
M. Wt: 326.4 g/mol
InChI Key: QZDUIOITEPMHIK-UHFFFAOYSA-N
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Description

The compound with the identifier “5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol” is a chemical substance registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol involves specific synthetic routes and reaction conditions. The synthesis typically includes the formation of inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with various molecules, enhancing their solubility and stability .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of cyclodextrins in the production process can improve the physical, chemical, and biological characteristics of the compound .

Chemical Reactions Analysis

Types of Reactions

5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their function and activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol include other cyclodextrin inclusion complexes and related chemical substances. These compounds share similar structural features and chemical properties .

Uniqueness

This compound is unique due to its specific inclusion complex formation with cyclodextrins, which enhances its solubility, stability, and overall chemical properties. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

IUPAC Name

5-[[3-(dimethylamino)phenoxy]methyl]-4-phenyl-1,2,4-triazole-3-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-20(2)14-9-6-10-15(11-14)22-12-16-18-19-17(23)21(16)13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDUIOITEPMHIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC2=NN=C(N2C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC=C1)OCC2=NN=C(N2C3=CC=CC=C3)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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